molecular formula C5H6N4O2 B1583222 2,6-Diamino-3-nitropyridine CAS No. 3346-63-2

2,6-Diamino-3-nitropyridine

Cat. No. B1583222
CAS RN: 3346-63-2
M. Wt: 154.13 g/mol
InChI Key: TZEVSKPZTQIPLS-UHFFFAOYSA-N
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Description

2,6-Diamino-3-nitropyridine is an organic compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is a yellow-brown solid that is soluble in water and alcohol. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a catalyst in many reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches: The synthesis of compounds related to 2,6-diamino-3-nitropyridine involves various chemical processes like substitution, oxidation, nitration, and ammoniation. These methods are crucial for producing derivatives of this compound with specific properties (C. Jun, 2007).
  • Molecular Structure: Detailed structural analysis, including molecular geometry and spectroscopic properties, is conducted for related compounds. For instance, studies on 3,5-diamino-4-nitropyridine N-oxide monohydrate revealed specific intramolecular hydrogen bonding patterns and electron distribution (A. Batsanov, 2000).

Applications in Energetic Materials

  • Insensitive High-Energy Explosives: Certain derivatives, like 2,6-diamino-3,5-dinitropyridine (ANPy) and its oxide (ANPyO), are explored for use as insensitive high-energy explosives. Their properties are comparable to established explosives like triaminotrinitrobenzene (TATB) (F. Xue-zhong, 2010).
  • Compatibility with Other Energetic Materials: Studies on the compatibility of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) with various energetic materials are essential for its potential use in composite explosives. Differential scanning calorimetry (DSC) is used to assess this compatibility (Xi Li, Bo-liang Wang, Qiuhan Lin, 2016).

Chemical Reactions and Transformations

  • Tautomerism and Stability: Research includes examining the tautomerism and stability of derivatives, such as 2-nitramino-C-nitropyridine, which provides insights into their chemical reactivity and potential applications (P. Sołtysiak, B. Zarychta, Grzegorz Spaleniak, K. Ejsmont, 2019).
  • Regioselective Synthesis: The regioselective synthesis of 2-substituted 3-nitropyridines, using pyridone derivatives in a one-pot reaction, demonstrates the versatility of these compounds in producing various derivatives (Y. Tohda, T. Kawahara, M. Eiraku, K. Tani, N. Nisiwaki, M. Ariga, 1994).

Vibrational and Electronic Studies

  • Vibrational Spectroscopy: Detailed vibrational studies using techniques like FT-IR and FT-Raman, coupled with theoretical simulations, are performed on related compounds to understand their molecular behavior (M. Karnan, V. Balachandran, M. Murugan, 2012).
  • Electronic Structure Analysis: The electronic structure and nuclear magnetic resonance (NMR) of derivatives are investigated using computational methods like DFT and MP2, providing valuable insights into their chemical properties (A. Dahy, I. Kh, N. M. El-Salam, S. Arabia, 2012).

Biochemical Analysis

Biochemical Properties

2,6-Diamino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitration and reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in metabolic pathways is crucial for understanding its overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVSKPZTQIPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313072
Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3346-63-2
Record name 3-Nitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3346-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404692
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3346-63-2
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Record name 2,6-DIAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,6-diamino-3-nitropyridine a crucial intermediate in this specific synthesis of Flupirtine Maleate?

A: The abstract highlights that this compound is obtained from 2,6-dichloro-3-nitropyridine via ammonolysis. This suggests that the two amino groups (NH2) in this compound are crucial for the subsequent condensation reaction with p-fluorobenzaldehyde. This condensation is a vital step in building the core structure of Flupirtine Maleate. The one-pot process, enabled by this specific synthetic route, offers advantages in terms of cost-effectiveness, yield, and purity, making it suitable for industrial-scale production. []

Q2: Are there alternative synthetic routes to Flupirtine Maleate that don't involve this compound?

A: While the provided abstract focuses solely on the synthesis utilizing this compound [], it's plausible that alternative synthetic routes exist. Exploring alternative routes could be an area of further research, potentially focusing on factors like cost-effectiveness, environmental impact, or access to different starting materials.

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